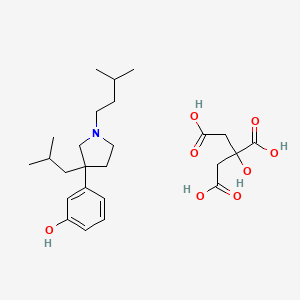

3-(3-Isobutyl-1-isopentyl-3-pyrrolidinyl)phenol citrate

Description

3-(3-Isobutyl-1-isopentylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, phenol group, and a tricarboxylate moiety.

Properties

CAS No. |

37627-62-6 |

|---|---|

Molecular Formula |

C25H39NO8 |

Molecular Weight |

481.6 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;3-[1-(3-methylbutyl)-3-(2-methylpropyl)pyrrolidin-3-yl]phenol |

InChI |

InChI=1S/C19H31NO.C6H8O7/c1-15(2)8-10-20-11-9-19(14-20,13-16(3)4)17-6-5-7-18(21)12-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,12,15-16,21H,8-11,13-14H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

RAUIJPUIOMACDC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCN1CCC(C1)(CC(C)C)C2=CC(=CC=C2)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Isobutyl-1-isopentylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate typically involves multiple steps. The initial step often includes the formation of the pyrrolidine ring, followed by the introduction of the isobutyl and isopentyl groups. The phenol group is then attached to the pyrrolidine ring. Finally, the tricarboxylate moiety is introduced through esterification or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(3-Isobutyl-1-isopentylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The tricarboxylate moiety can be reduced to form alcohols.

Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

3-(3-Isobutyl-1-isopentylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Isobutyl-1-isopentylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes and receptors, modulating their activity. The tricarboxylate moiety can chelate metal ions, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid, commonly used in the citric acid cycle.

Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid, another key intermediate in the citric acid cycle.

Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid, involved in the citric acid cycle.

Uniqueness

3-(3-Isobutyl-1-isopentylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate is unique due to its combination of a pyrrolidine ring, phenol group, and tricarboxylate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-(3-Isobutyl-1-isopentyl-3-pyrrolidinyl)phenol citrate is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C25H39NO8

- CAS Number : 216709

The structural attributes contribute to its pharmacological properties, particularly its interaction with biological systems.

The biological activity of 3-(3-Isobutyl-1-isopentyl-3-pyrrolidinyl)phenol citrate can be attributed to several mechanisms:

- Receptor Modulation : The compound may act as a modulator of various receptors, influencing signaling pathways involved in cellular responses.

- Enzyme Inhibition : It has been noted for its potential to inhibit specific enzymes, which can alter metabolic pathways crucial for disease progression.

- Antioxidant Activity : Like many phenolic compounds, it may exhibit antioxidant properties, reducing oxidative stress in cells.

Biological Activity Overview

The following table summarizes key biological activities associated with 3-(3-Isobutyl-1-isopentyl-3-pyrrolidinyl)phenol citrate based on existing research:

1. Neuroprotective Effects

A study evaluated the neuroprotective effects of 3-(3-Isobutyl-1-isopentyl-3-pyrrolidinyl)phenol citrate in a model of neurodegeneration. The results indicated significant protection against neuronal cell death induced by oxidative stress, suggesting potential therapeutic applications in conditions like Alzheimer's disease.

2. Anti-inflammatory Properties

In another study, the compound was tested for its anti-inflammatory effects in vitro using lipopolysaccharide (LPS)-stimulated macrophages. The results showed a marked reduction in pro-inflammatory cytokine production, supporting its use as an anti-inflammatory agent.

3. Antimicrobial Activity

Research assessing the antimicrobial properties revealed that the compound exhibited significant activity against various strains of bacteria, including resistant strains, indicating its potential as a novel antimicrobial agent.

Research Findings

Recent findings highlight the versatility of 3-(3-Isobutyl-1-isopentyl-3-pyrrolidinyl)phenol citrate across different biological contexts:

- Pharmacokinetics : Studies indicate favorable absorption and bioavailability profiles, enhancing its therapeutic potential.

- Toxicology : Preliminary toxicological assessments suggest low toxicity levels at therapeutic doses, making it a candidate for further clinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.